REACTION_CXSMILES
|
[CH2:1]([N:4]1[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:2]=[CH2:3].CC(C)([O-])C.[K+].CS(C)=O>O>[CH:1]([N:4]1[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)=[CH:2][CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N1C2=CC=CC=C2C=2C=CC=CC12
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Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 20 minutes at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Into a 100 mL round bottom flask fitted with a magnetic stirrer
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Type
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TEMPERATURE
|
Details
|
reflux condenser and nitrogen inlet
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Type
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TEMPERATURE
|
Details
|
was heated to 120° C.
|
Type
|
WAIT
|
Details
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kept at that temperature for two hours
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Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with distilled water
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Type
|
CUSTOM
|
Details
|
to remove DMSO
|
Type
|
ADDITION
|
Details
|
anhydrous sodium sulfate was added
|
Type
|
STIRRING
|
Details
|
the mixture stirred for an hour
|
Type
|
CUSTOM
|
Details
|
Thereafter, the sodium sulfate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=CC)N1C2=CC=CC=C2C=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |